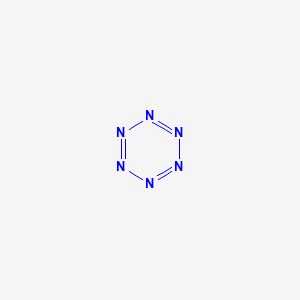

Hexazine

Description

Properties

CAS No. |

7616-35-5 |

|---|---|

Molecular Formula |

N6 |

Molecular Weight |

84.04 g/mol |

IUPAC Name |

hexazine |

InChI |

InChI=1S/N6/c1-2-4-6-5-3-1 |

InChI Key |

YRBKSJIXFZPPGF-UHFFFAOYSA-N |

SMILES |

N1=NN=NN=N1 |

Canonical SMILES |

N1=NN=NN=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Predicted Electronic Structure of Hexazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexazine (N₆), the all-nitrogen analogue of benzene, has long been a subject of theoretical fascination due to its potential as a high-energy-density material. While the neutral this compound molecule remains a hypothetical species, recent advancements have led to the successful synthesis of its tetra-anion, [N₆]⁴⁻, under extreme conditions. This technical guide provides a comprehensive overview of the predicted electronic structure of both neutral this compound and its aromatic anion, drawing upon extensive computational chemistry studies. We present key quantitative data, detail the computational methodologies employed in these predictions, and provide a visual representation of the theoretical framework underpinning our current understanding of this enigmatic molecule.

Introduction

The quest for novel polynitrogen compounds is driven by their potential for unprecedented energy release upon decomposition to dinitrogen (N₂). This compound, a six-membered ring of nitrogen atoms, represents a tantalizing target in this endeavor. Theoretical studies have been instrumental in predicting its properties, guiding experimental efforts, and understanding the fundamental principles governing its stability and electronic configuration. This document synthesizes the current theoretical knowledge on the electronic structure of this compound, with a focus on quantitative predictions and the computational methods used to derive them.

Predicted Electronic Structure of Neutral this compound (N₆)

Computational studies predict that the neutral this compound molecule, with a planar D₆h symmetry analogous to benzene, is highly unstable.[1] The primary reason for this instability is attributed to the electrostatic repulsion between the lone pairs of electrons on adjacent nitrogen atoms and the donation of these lone-pair electrons into sigma antibonding orbitals.[2]

Geometric Parameters

Theoretical calculations have been performed to predict the equilibrium geometry of neutral this compound. These studies often employ Density Functional Theory (DFT) and other high-level ab initio methods.

| Parameter | Predicted Value | Computational Method |

| N-N Bond Length | 1.318 Å | B3LYP/6-31G |

| Bond Angle | 120° | B3LYP/6-31G |

Table 1: Predicted geometric parameters for neutral this compound.

Electronic Properties and Aromaticity

Despite its predicted instability, computational analyses suggest that neutral this compound would possess aromatic character, conforming to Hückel's rule with 6 π-electrons.[2] However, this aromatic stabilization is not sufficient to overcome the destabilizing effects of lone pair-lone pair repulsion.

| Property | Predicted Value | Computational Method |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-31G* |

| Aromatic Stabilization Energy | 20-30 kcal/mol | Various |

Table 2: Predicted electronic properties of neutral this compound.

Vibrational Frequencies

The vibrational spectrum of neutral this compound has been predicted through computational methods. The calculated frequencies provide a theoretical fingerprint that could aid in its potential future identification.

| Symmetry | Vibrational Mode | Frequency (cm⁻¹) | Computational Method |

| A₁g | Symmetric stretch | 1100 | B3LYP/6-31G |

| E₂g | In-plane bend | 750 | B3LYP/6-31G |

| B₂u | Out-of-plane bend | 680 | B3LYP/6-31G* |

Table 3: Selected predicted vibrational frequencies for neutral this compound.

Predicted Electronic Structure of the this compound Anion ([N₆]⁴⁻)

In a significant breakthrough, the this compound tetra-anion, [N₆]⁴⁻, was synthesized and characterized within a complex potassium nitrogen compound, K₉N₅₆, under high-pressure and high-temperature conditions.[3][4][5][6][7][8][9] This experimental observation was corroborated by DFT calculations, which predicted its electronic structure and properties.[3][4][5][8][9]

Geometric Parameters

The experimentally observed and computationally predicted structure of the [N₆]⁴⁻ anion is a planar, regular hexagon.

| Parameter | Predicted Value | Experimental Value | Computational Method |

| N-N Bond Length | 1.35 Å | ~1.35 Å | DFT |

| Bond Angle | 120° | 120° | DFT |

Table 4: Predicted and experimental geometric parameters for the [N₆]⁴⁻ anion.

Electronic Properties and Aromaticity

The [N₆]⁴⁻ anion is predicted to be aromatic, satisfying Hückel's rule with 10 π-electrons (a 4n+2 system where n=2).[6][10] This aromaticity contributes significantly to its stability within the crystalline lattice of K₉N₅₆.[3][4][7]

| Property | Predicted Nature |

| Aromaticity | Aromatic (10 π-electron system) |

| Electronic State | Closed-shell singlet |

Table 5: Predicted electronic properties of the [N₆]⁴⁻ anion.

Methodologies

Computational Protocols

The theoretical predictions presented in this guide are primarily based on Density Functional Theory (DFT) calculations. A common computational approach involves the following steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This is typically performed using a specific DFT functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed at the optimized geometry to determine electronic properties such as molecular orbital energies (HOMO, LUMO) and the overall electronic distribution.

A variety of software packages are used to perform these calculations, including Gaussian, VASP, and Quantum ESPRESSO.

Experimental Protocols for [N₆]⁴⁻ Synthesis

The synthesis of the K₉N₅₆ compound containing the [N₆]⁴⁻ anion was achieved under extreme conditions:

-

Sample Preparation: Potassium azide (KN₃) was loaded into a diamond anvil cell along with molecular nitrogen (N₂), which served as the pressure-transmitting medium.

-

High-Pressure, High-Temperature Synthesis: The sample was compressed to pressures exceeding 40 GPa and heated to temperatures above 2000 K using a focused laser beam.[3]

-

Characterization: The structure of the resulting compound was determined using synchrotron single-crystal X-ray diffraction.[3][4][8][9]

Visualizations

The following diagram illustrates the theoretical workflow for predicting the electronic structure and properties of this compound.

Caption: Theoretical workflow for predicting this compound's electronic structure.

Conclusion

The electronic structure of this compound presents a fascinating case study in the balance of stabilizing aromatic effects and destabilizing electronic repulsions. While neutral this compound remains elusive, theoretical predictions continue to provide valuable insights into its potential properties. The successful synthesis and characterization of the aromatic this compound anion, [N₆]⁴⁻, represents a landmark achievement in nitrogen chemistry, validating long-standing theoretical predictions and opening new avenues for the exploration of polynitrogen compounds. The computational methodologies detailed herein are essential tools for guiding future research in this exciting and challenging field.

References

- 1. Vibrational Spectra of the Azabenzenes Revisited: Anharmonic Force Fields : A. Daniel Boese : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lie Algebraic Modeling of Vibrational Frequencies in Hexachlorobenzene: A Symmetry-Adapted Approach for the D₆ₕ Point Group | East European Journal of Physics [periodicals.karazin.ua]

- 7. VSEPR theory working out shapes of molecules ions deducing bond angles linear trigonal planar pyramid bypyramid tetrahedral octahedral bent T shape angular electron pair molecular geometry BeH2 BeCl2 CO2 [Ag(NH3)2]+ BH3 BF3 BCl3 AlF3 COCl2 H2O H2S NH3 F2O PF3 PF5 PCl3 PCl5 H3O+ NCl3 CH4 CCl4 PCl4+ PCl6- SF6 H3NBF3 NH3BF3 A level chemistry revision notes [docbrown.info]

- 8. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

The Aromaticity and Stability of Hexaazabenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaazabenzene (N₆), the all-nitrogen analogue of benzene, represents a fascinating and long-sought-after molecule at the frontiers of chemistry. Its potential as a high-energy-density material is immense, owing to the enormous energy release upon its decomposition to environmentally benign dinitrogen (N₂). This technical guide provides a comprehensive overview of the aromaticity and stability of hexaazabenzene, drawing a crucial distinction between the theoretically predicted, yet elusive, cyclic D₆h isomer (hexazine) and a recently synthesized acyclic C₂h counterpart. We delve into the computational predictions that have guided the field for decades, the groundbreaking experimental syntheses that have recently brought N₆ species into reality, and the detailed characterization of their properties. This document is intended to be a resource for researchers in energetic materials, computational chemistry, and synthetic chemistry, providing structured data, detailed experimental protocols, and visual workflows to facilitate further investigation and application.

Introduction: The Quest for Polynitrogen Compounds

The study of polynitrogen compounds, molecules composed solely of nitrogen atoms, is driven by the promise of creating novel high-energy-density materials (HEDMs). The triple bond in dinitrogen (N₂) is one of the strongest chemical bonds known, making N₂ an exceptionally stable molecule. Consequently, compounds containing chains or rings of singly or doubly bonded nitrogen atoms are thermodynamically unstable with respect to decomposition into N₂, a process that releases a significant amount of energy.[1][2][3] This makes polynitrogens prime candidates for advanced propellants and explosives that would produce only nitrogen gas upon detonation, offering a "green" alternative to conventional carbon-based energetic materials.[2][3][4]

For decades, the benzene-like cyclic hexaazabenzene, or this compound, has been a focal point of theoretical investigation.[5][6][7] The central question has been whether the aromatic stabilization conferred by its cyclic array of 6π-electrons could overcome the inherent instability of a six-membered nitrogen ring. While theoretical studies have consistently predicted the molecule to be aromatic, they also point to its extreme instability.[2][7][8]

Recent breakthroughs have dramatically shifted the landscape. While neutral cyclic this compound remains hypothetical, an acyclic, open-chain isomer of N₆ has been successfully synthesized and characterized.[1][2][8][9] Furthermore, the synthesis of a stable, aromatic this compound anion ([N₆]⁴⁻) under high-pressure conditions has provided the first experimental proof of the viability of the N₆ ring structure.[5][10][11][12]

This guide will explore these two primary forms of hexaazabenzene: the theoretical cyclic molecule and the experimentally realized acyclic and anionic species.

Computational Analysis of Hexaazabenzene Isomers

Computational chemistry has been indispensable in predicting the structures, stability, and properties of N₆ isomers. These theoretical investigations have not only rationalized the challenges in synthesizing these molecules but have also provided the spectral signatures needed for their experimental identification.

Cyclic this compound (D₆h Symmetry)

The benzene analogue, cyclo-N₆, has been the subject of numerous theoretical studies. It is predicted to be a planar ring with D₆h symmetry.

-

Aromaticity : The aromaticity of this compound has been a key focus. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. A common computational tool to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS).[13][14][15] NICS calculations probe the magnetic shielding at the center of a ring; a negative value is indicative of a diatropic ring current, a hallmark of aromaticity.[13][16] Theoretical calculations predict that this compound is aromatic, though less so than benzene.[16]

-

Stability and Decomposition : Despite its predicted aromaticity, all computational studies point to the extreme kinetic instability of neutral this compound. The molecule is a local minimum on the potential energy surface, but it is protected by a very small activation barrier to decomposition.[6] The computed barrier for the concerted decomposition into three N₂ molecules is remarkably low, on the order of only 4.2 kcal/mol.[2][8] This low barrier, potentially further reduced by quantum mechanical tunneling, explains why neutral cyclic this compound has not been isolated.[8]

Acyclic Hexanitrogen (C₂h Symmetry)

In 2025, the synthesis of an open-chain isomer of N₆ with C₂h symmetry was reported.[1][8] This molecule, more accurately named hexaaza-1,2,4,5-tetraene, can be conceptualized as two linked azide (N₃) units.[17]

-

Structure and Stability : Computational analysis at the CCSD(T)/cc-pVTZ level of theory supports the experimentally determined structure.[9] The molecule possesses a central N-N single bond, with varying N-N double bond lengths along the chain.[2][17] Unlike its cyclic counterpart, this isomer is predicted to have a more substantial, albeit still modest, decomposition barrier. Critically, it has been shown to be stable enough for its half-life at room temperature to be in the millisecond range (35.7 ms), allowing it to be trapped and studied at cryogenic temperatures.[3][8]

-

Energetics : The decomposition of acyclic N₆ into three N₂ molecules is highly exothermic. The calculated enthalpy of decomposition (ΔH₀) is -185.2 kcal/mol.[8] By weight, this energy release is significantly higher than that of TNT (2.2 times) and HMX (1.9 times), highlighting its potential as a powerful and clean energetic material.[1][4][8]

Data Presentation: Calculated Properties of N₆ Isomers

The following tables summarize key quantitative data from computational studies on hexaazabenzene isomers.

Table 1: Calculated Structural and Energetic Data for N₆ Isomers

| Property | Acyclic C₂h-N₆ | Cyclic D₆h-N₆ (this compound) |

| Symmetry Point Group | C₂h | D₆h |

| Calculated Bond Lengths (Å) | N1=N2: 1.138[17] N2=N3: 1.251[2][17] N3-N4: 1.460[2][17] | N-N: ~1.32 (typical predicted value) |

| Decomposition Products | 3 N₂ | 3 N₂ |

| Decomposition Enthalpy (ΔH₀) | -185.2 kcal/mol[8] | Highly Exothermic |

| Calculated Decomposition Barrier | >20 kcal/mol[8] | ~4.2 kcal/mol[2][8] |

| Computed Half-life (298 K) | 35.7 ms[8] | Extremely short |

Table 2: Calculated Vibrational Frequencies for Acyclic C₂h-N₆

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Anharmonic) | Experimental Frequency (cm⁻¹) (Argon Matrix) |

| ν₅ (Bᵤ) | 2154 | 2153 |

| ν₉ (Bᵤ) | 1145 | 1150 |

| ν₁₀ (Bᵤ) | 530 | 533 |

| ν₁₂ (Aᵤ) | 370 | 371 |

| Other modes are IR-inactive or too weak to be observed. | ||

| (Data sourced from supporting information of computational studies referenced in[2][8]) |

Experimental Protocols and Synthesis

The successful synthesis of N₆ species represents a landmark achievement in chemistry. The methodologies employed, while complex, provide a clear pathway for producing and studying these exotic molecules.

Synthesis of Acyclic C₂h-N₆

The neutral, acyclic N₆ molecule was prepared via a gas-phase reaction at room temperature, followed by cryogenic trapping.[1][8][9]

Protocol:

-

Precursor Reaction: Gaseous chlorine (Cl₂) or bromine (Br₂) is passed over solid silver azide (AgN₃) under reduced pressure. This heterogeneous reaction forms a halogen azide intermediate (ClN₃ or BrN₃) in the gas phase.

-

N₆ Formation: The halogen azide intermediate is believed to react further, leading to the formation of gaseous N₆.

-

Cryogenic Trapping: The resulting gas mixture is directed onto a cryogenic surface for isolation and analysis. Two methods have been demonstrated:

-

Matrix Isolation: The gas is co-condensed with a large excess of an inert gas (e.g., argon) onto a window cooled to ~10 K. This traps individual N₆ molecules within a solid, inert matrix, preventing their decomposition and allowing for spectroscopic analysis.[1][8]

-

Neat Film Condensation: The product gas is condensed directly onto a surface cooled with liquid nitrogen (77 K) to form a pure, thin film of solid N₆.[1][8][9] The stability of N₆ in this neat form at 77 K is a strong indicator of its potential for practical handling and storage.[3][8][9]

-

-

Characterization: The trapped product is characterized using infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.[8][9] Isotopic labeling experiments using ¹⁵N-enriched silver azide are crucial to confirm the molecular formula and structure by observing the predicted shifts in the vibrational spectra.[8][9]

Synthesis of the Aromatic this compound Anion ([N₆]⁴⁻)

The first experimental observation of the this compound ring was achieved through the high-pressure, high-temperature synthesis of a complex potassium nitride, K₉N₅₆, which contains the planar [N₆]⁴⁻ anion.[5][10][11]

Protocol:

-

Sample Loading: A diamond anvil cell (DAC) is loaded with potassium azide (KN₃) and molecular nitrogen (N₂), which serves as both a reactant and a pressure-transmitting medium.

-

High-Pressure Compression: The sample is compressed to extreme pressures, typically exceeding 40 GPa (over 400,000 times atmospheric pressure).[10][11][12]

-

Laser Heating: While under pressure, the sample is heated to temperatures above 2000 K using high-power lasers.[5][10][11] This provides the activation energy for the direct reaction between KN₃ and N₂.

-

Synthesis of K₉N₅₆: Under these conditions, a complex crystalline solid, K₉N₅₆, is formed.

-

In-situ Characterization: The crystal structure of the newly formed compound is determined in-situ (while still under pressure) using synchrotron single-crystal X-ray diffraction.[5][11][12] This analysis revealed the complex unit cell containing K⁺ cations, N₂ dimers, planar pentazolate ([N₅]⁻) rings, and, most significantly, planar this compound ([N₆]⁴⁻) rings.[10]

-

Computational Corroboration: The stability of the K₉N₅₆ compound and the aromaticity of the [N₆]⁴⁻ ring were corroborated by Density Functional Theory (DFT) calculations.[10][11] The [N₆]⁴⁻ anion, with 10 π-electrons (satisfying the 4n+2 Hückel's rule for aromaticity where n=2), was shown to be aromatic.[5]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical and experimental flows in the study of hexaazabenzene.

Logical Pathway of Hexaazabenzene Investigation

The following diagram illustrates the relationship between theoretical prediction, synthesis, and characterization in the study of N₆ isomers.

References

- 1. Hexanitrogen (N6): A New Neutral Allotrope of Nitrogen | Scientific European [scientificeuropean.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Chemists produce hexa-nitrogen for the first time - the most energy-rich substance ever formed - "...a huge advance in nitrogen chemistry": future application as environmentally friendly energy storage conceivable [chemeurope.com]

- 4. m.slashdot.org [m.slashdot.org]

- 5. Synthesis of a new nitrogen aromatic species, [N₆]⁴⁻ | CSEC [csec.ed.ac.uk]

- 6. escholarship.org [escholarship.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and characterization of a new nitrogen aromatic species [ph.ed.ac.uk]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Aromatic this compound [N6]4- anion featured in the complex structure of the high-pressure potassium nitrogen compound K9N56 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One moment, please... [hithaldia.in]

- 14. poranne-group.github.io [poranne-group.github.io]

- 15. The Nucleus Independent Chemical Shift [gqcg.github.io]

- 16. Differential Effects of Nitrogen-Substitution in 5- and 6-Membered Aromatic Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hexanitrogen - Wikipedia [en.wikipedia.org]

A Technical Guide to the History and Synthesis of Polynitrogen Compounds

For Researchers, Scientists, and Drug Development Professionals

The field of polynitrogen chemistry, the study of molecules composed solely of nitrogen atoms, represents a frontier in high-energy-density materials. The allure of these compounds lies in the immense energy released upon their decomposition to environmentally benign dinitrogen (N₂), making them promising candidates for next-generation explosives, propellants, and green energy sources. This technical guide provides an in-depth overview of the history of polynitrogen research, detailed experimental protocols for the synthesis of key compounds, and a summary of their quantitative properties.

A Century of Nitrogen Chains and Rings: A Historical Overview

The quest for polynitrogen compounds dates back over a century, marked by long periods of theoretical prediction followed by challenging experimental breakthroughs. The azide anion (N₃⁻), discovered in 1890, remained the largest known polynitrogen species for over a century. The 20th century saw numerous theoretical investigations into the stability of larger nitrogen allotropes, but their synthesis remained elusive.

The modern era of polynitrogen chemistry was ignited at the turn of the 21st century. A significant milestone was the synthesis of the pentazenium cation (N₅⁺) in 1999 by Christe and coworkers.[1] This V-shaped cation was stabilized in a salt with the AsF₆⁻ anion. Subsequent work led to the preparation of the more stable N₅⁺SbF₆⁻ salt, which is thermally stable up to 70 °C and relatively insensitive to impact.[1]

Another pivotal moment arrived in 2017 with the first bulk synthesis of a salt containing the aromatic pentazolate anion (cyclo-N₅⁻).[2] Researchers in China successfully stabilized the planar, five-membered nitrogen ring in a complex salt, (N₅)₆(H₃O)₃(NH₄)₄Cl, which is stable below 117°C.[2][3] This discovery opened the door for the synthesis of a variety of other metallic and non-metallic pentazolate salts.

The pursuit of a polymeric, single-bonded form of nitrogen led to another major breakthrough in 2004 with the synthesis of cubic gauche nitrogen (cg-N).[4] This three-dimensional network of single-bonded nitrogen atoms, analogous to the structure of diamond, was achieved under extreme conditions of high pressure (>110 GPa) and high temperature (>2000 K).[4] More recent research has explored methods to synthesize cg-N at lower pressures and even at ambient conditions, often using precursors like sodium azide.[5]

Beyond these landmark discoveries, theoretical studies continue to predict the existence and properties of a vast array of other polynitrogen species, from small molecules like N₄ and N₈ to larger, cage-like structures.[6] The synthesis and characterization of these computationally predicted molecules remain a significant challenge and an active area of research.

Quantitative Properties of Polynitrogen Compounds

The primary driver for polynitrogen research is their potential as high-energy-density materials. The following tables summarize key quantitative properties for a selection of synthesized and theoretical polynitrogen compounds.

| Compound/Ion | Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |

| Cations | ||||||

| Pentazenium | N₅⁺ | - | - | - | - | - |

| Anions | ||||||

| Azide | N₃⁻ | - | - | - | - | - |

| Pentazolate | cyclo-N₅⁻ | - | - | - | ||

| Salts | ||||||

| N₅⁺AsF₆⁻ | N₅AsF₆ | - | - | - | - | Marginally stable at 22 |

| N₅⁺SbF₆⁻ | N₅SbF₆ | - | - | - | - | Decomposes at 70 |

| (N₅)₆(H₃O)₃(NH₄)₄Cl | (N₅)₆(H₃O)₃(NH₄)₄Cl | 1.638 | - | - | - | < 117 |

| Polymeric Nitrogen | ||||||

| Cubic Gauche (cg-N) | N | ~3.55 | - | ~15 | ~1000 | Decomposes at 477 |

Note: Many properties, especially for theoretical compounds, are calculated values and may vary depending on the computational method used. Experimental data is limited.

Key Experimental Protocols

The synthesis of polynitrogen compounds often requires specialized equipment and handling procedures due to their energetic nature and sensitivity. The following sections provide detailed methodologies for the synthesis of three landmark polynitrogen species.

Synthesis of Pentazenium Hexafluoroantimonate (N₅⁺SbF₆⁻)

This procedure is adapted from the work of Christe and coworkers.[1]

Caution: This synthesis involves highly reactive and potentially explosive materials. It should only be performed by trained personnel in a suitable laboratory with appropriate safety precautions.

Reactants and Materials:

-

N₂F⁺SbF₆⁻ (Fluorodiazonium hexafluoroantimonate)

-

HN₃ (Hydrazoic acid) in anhydrous HF

-

Anhydrous HF (Hydrogen Fluoride)

-

Teflon-FEP reaction vessel

-

Low-temperature bath (-78 °C)

Procedure:

-

In a pre-passivated Teflon-FEP reaction vessel cooled to -78 °C, a solution of N₂F⁺SbF₆⁻ in anhydrous HF is prepared.

-

A stoichiometric amount of a solution of HN₃ in anhydrous HF is slowly added to the N₂F⁺SbF₆⁻ solution with constant stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The solvent (anhydrous HF) is slowly removed in a dynamic vacuum at -64 °C.

-

The resulting white solid is the N₅⁺SbF₆⁻ salt.

Characterization:

-

Raman Spectroscopy: To confirm the presence of the N₅⁺ cation.

-

Infrared (IR) Spectroscopy: To further characterize the vibrational modes of the cation and anion.

-

Single-Crystal X-ray Diffraction: To determine the crystal structure.

Synthesis of (N₅)₆(H₃O)₃(NH₄)₄Cl Salt

This procedure is based on the breakthrough synthesis of the first stable pentazolate salt.[2]

Reactants and Materials:

-

3,5-dimethyl-4-hydroxyphenylpentazole (precursor)

-

m-Chloroperbenzoic acid (m-CPBA)

-

Ferrous bisglycinate [Fe(Gly)₂]

-

Methanol

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

3,5-dimethyl-4-hydroxyphenylpentazole is dissolved in methanol.

-

An aqueous solution of ferrous bisglycinate is added to the methanol solution.

-

An aqueous solution of m-CPBA is added dropwise to the mixture at room temperature with vigorous stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, an aqueous solution of ammonium chloride is added.

-

The solution is allowed to stand, and white crystals of (N₅)₆(H₃O)₃(NH₄)₄Cl will precipitate.

-

The crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Characterization:

-

Single-Crystal X-ray Diffraction: Essential for confirming the planar cyclo-N₅⁻ ring structure.[2]

-

Raman and IR Spectroscopy: To identify the vibrational modes of the cyclo-N₅⁻ anion.[7]

-

¹⁴N NMR Spectroscopy: To probe the nitrogen environments in the pentazolate ring.

High-Pressure Synthesis of Cubic Gauche Nitrogen (cg-N)

This protocol describes the general method for synthesizing cg-N using a diamond anvil cell (DAC).[4]

Equipment and Materials:

-

Diamond anvil cell (DAC)

-

High-purity nitrogen (N₂) gas

-

Laser heating system

-

Ruby fluorescence system for pressure measurement

-

Synchrotron X-ray source for in-situ diffraction

Procedure:

-

A small amount of high-purity nitrogen is loaded into the sample chamber of the DAC at low temperature.

-

The pressure is gradually increased to over 110 GPa at room temperature. The pressure is monitored using the ruby fluorescence method.

-

The sample is then heated to over 2000 K using a focused laser beam.

-

The transformation to cg-N is monitored in-situ using X-ray diffraction. The appearance of new diffraction peaks corresponding to the cubic gauche structure confirms the synthesis.

-

The sample is then quenched to room temperature and the pressure is slowly released. The stability of the cg-N phase at lower pressures can be investigated during this process.

Characterization:

-

In-situ X-ray Diffraction (XRD): The primary method for identifying the crystalline structure of cg-N under high pressure.[8]

-

Raman Spectroscopy: The characteristic vibrational modes of the single-bonded nitrogen network can be observed. The Raman peak for cg-N is typically observed around 830 cm⁻¹ at high pressure and shifts to lower wavenumbers as pressure is decreased.[4][9]

Visualizing the Landscape of Polynitrogen Research

The following diagrams, generated using the DOT language, illustrate key aspects of polynitrogen chemistry.

Caption: A timeline illustrating the major milestones in the discovery and synthesis of key polynitrogen species.

Caption: A classification of polynitrogen compounds based on their bonding and charge characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of the pentazolate anion cyclo-N5- in (N5)6(H3O)3(NH4)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. All-Nitrogen Energetic Material Cubic Gauche Polynitrogen: Plasma Synthesis and Thermal Performance [mdpi.com]

- 5. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 6. Molecular and Electronic Structures of Neutral Polynitrogens: Review on the Theory and Experiment in 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ab Initio Studies of Nitrogen Allotropes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen, an element fundamental to life and a vast array of chemical industries, is most stable in its diatomic form (N₂), characterized by a remarkably strong triple bond. However, the allure of creating higher-energy, metastable allotropes of nitrogen has driven extensive theoretical and experimental research. These "polynitrogen" compounds, where nitrogen atoms are linked by single or double bonds, are predicted to be powerful, environmentally friendly energetic materials, releasing enormous amounts of energy upon decomposition back to N₂. This technical guide provides an in-depth overview of the ab initio studies that have been pivotal in predicting, characterizing, and guiding the synthesis of novel nitrogen allotropes.

Predicted and Synthesized Nitrogen Allotropes

A variety of nitrogen allotropes have been predicted using first-principles calculations, with some being successfully synthesized under extreme conditions. These range from small molecular clusters to extended polymeric networks.

Molecular Nitrogen Allotropes

These allotropes consist of discrete molecules held together by weaker van der Waals forces in the solid state.

-

Tetranitrogen (N₄) : Theoretical studies have explored various isomers of N₄, with a tetrahedral (Td) structure being a notable candidate for a metastable high-energy-density material.[1]

-

Hexanitrogen (N₆) : Several isomers have been investigated, including a stable open-chain structure and various cyclic forms.[2][3]

-

Octanitrogen (N₈) : Computational studies have identified numerous stable isomers of N₈, including cyclic and cage-like structures.[1]

-

Decanitrogen (N₁₀) : A bipentazole structure, consisting of two fused pentazole rings, has been predicted to be a remarkably stable form of nitrogen.[4]

-

Pentazolate Anion (cyclo-N₅⁻) : While not a neutral allotrope, the aromatic pentazolate anion is a key building block for polynitrogen compounds and has been successfully synthesized and stabilized in salts.[5][6][7]

Polymeric Nitrogen Allotropes

These allotropes feature extended networks of covalently bonded nitrogen atoms and are typically synthesized under high-pressure and high-temperature conditions.

-

Cubic Gauche Nitrogen (cg-N) : This three-dimensional network of single-bonded nitrogen atoms was one of the first predicted and successfully synthesized polymeric allotropes.[8][9] It is a hard material with a high energy density.

-

Layered Polymeric Nitrogen (LP-N) : A layered structure of nitrogen atoms.

-

Hexagonal Layered Polymeric Nitrogen (HLP-N) : Another layered polymeric phase of nitrogen.

-

Black Phosphorus-like Nitrogen (bp-N) : A recently discovered polymeric allotrope with a structure analogous to black phosphorus.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for various nitrogen allotropes as determined from ab initio calculations and experimental measurements.

Table 1: Calculated Properties of Molecular Nitrogen Allotropes

| Allotrope | Isomer | Point Group | N-N Bond Lengths (Å) | Heat of Formation (kJ/g) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| N₄ | Tetrahedral (Td) | Td | 1.452 | 7.92 - 16.60 | 9.747 - 11.620 | 36.8 - 61.6 |

| Rectangular | D2h | 1.256, 1.536 | - | - | - | |

| N₆ | Open-chain | C2h | 1.16 (N≡N), 1.46 (N-N), 1.26 (N=N) | - | - | - |

| N₈ | Windmill-like | C₂ | 1.220 (N=N), 1.509 (N-N) | - | - | - |

| Cubic | Oh | 1.521 | 16.60 | 11.620 | 61.1 |

Data compiled from various theoretical studies.[1][11]

Table 2: Properties of Polymeric Nitrogen Allotropes

| Allotrope | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Bulk Modulus (GPa) | N-N Bond Length (Å) |

| cg-N | > 110 | > 2000 | > 300 | 1.341 - 1.40 |

| LP-N | 120 - 180 | ~3000 | - | - |

| HLP-N | 244 | 3300 | - | - |

| bp-N | ~140 | Laser Heated | - | 1.338, 1.435 |

Data compiled from experimental and theoretical reports.[8][9][12]

Experimental and Computational Protocols

Computational Methodologies

Ab initio calculations are the cornerstone of modern research into nitrogen allotropes. These methods solve the quantum mechanical equations governing the behavior of electrons to predict the structure, stability, and properties of materials from first principles.

DFT is the most widely used ab initio method for studying condensed matter systems.

-

Software: VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, Gaussian.[13][14][15]

-

Functionals: The choice of exchange-correlation functional is critical. Common choices include the Generalized Gradient Approximation (GGA) with functionals like PBE, and hybrid functionals like B3LYP and HSE.[1]

-

Basis Sets: For calculations on molecular allotropes using software like Gaussian, various basis sets are employed, such as Pople-style (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).[14][15][16][17] For plane-wave codes like VASP, the basis set is determined by an energy cutoff.

-

Calculations Performed:

-

Geometry Optimization: Finding the lowest energy atomic arrangement.

-

Phonon Calculations: To assess the dynamic stability of a predicted structure (absence of imaginary frequencies indicates stability).[18]

-

Equation of State (EOS) Calculations: To determine properties like the bulk modulus.

-

Ab Initio Molecular Dynamics (AIMD): To simulate the behavior of allotropes at finite temperatures and assess their thermal stability.[13][18][19][20][21]

-

For high-accuracy calculations on molecular systems, especially for determining energetic properties, more computationally expensive methods are used.

-

Methods: Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD(T)).

-

Application: These methods are often used to benchmark the results obtained from DFT.

Experimental Methodologies

The synthesis of polynitrogen compounds typically requires extreme conditions of pressure and temperature, which are achieved using specialized equipment.

-

Apparatus: Diamond Anvil Cell (DAC). A DAC uses two opposing diamonds to subject a small sample to immense pressures, often exceeding hundreds of gigapascals.[11][22]

-

Pressure Calibration: The pressure inside the DAC is typically measured using the fluorescence of a ruby chip included with the sample.[22]

-

Heating:

-

Precursors: The starting material can be molecular nitrogen itself or nitrogen-rich compounds like sodium azide (NaN₃).[5][6]

Once synthesized, the novel nitrogen allotropes are characterized in situ (while under high pressure) or after being quenched to ambient conditions.

-

X-ray Diffraction (XRD): Used to determine the crystal structure of the synthesized material. Synchrotron XRD is often necessary due to the small sample sizes.[24]

-

Raman Spectroscopy: Provides information about the vibrational modes of the material, which can be used to identify the types of chemical bonds present and distinguish between different allotropes.[4][24][25][26][27]

-

Infrared (IR) Spectroscopy: Complements Raman spectroscopy by probing different vibrational modes.[4][24][25]

Visualizations

Computational Prediction Workflow

The following diagram illustrates a typical workflow for the ab initio prediction of a new nitrogen allotrope.

High-Pressure Phase Transitions of Nitrogen

This diagram illustrates the transformation pathways between different phases of nitrogen under increasing pressure.

Conclusion

Ab initio studies have been instrumental in advancing our understanding of nitrogen allotropes. They not only provide detailed insights into the fundamental properties of these novel materials but also guide experimental efforts toward their synthesis. The synergy between computational prediction and high-pressure experimental techniques continues to push the boundaries of materials science, opening up the possibility of harnessing the immense energy stored in polynitrogen compounds for future applications. As computational power and theoretical methods continue to improve, we can expect the discovery and characterization of even more exotic and potentially useful allotropes of nitrogen.

References

- 1. Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. A New Allotrope of Nitrogen as High-Energy Density Material | Carnegie Science [carnegiescience.edu]

- 4. High-pressure phases of solid nitrogen by Raman and infrared spectroscopy | Scilit [scilit.com]

- 5. search.library.ucr.edu [search.library.ucr.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and characterization of the pentazolate anion cyclo-N5- in (N5)6(H3O)3(NH4)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. [2003.02758] High-pressure polymeric nitrogen allotrope with the black phosphorus structure [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. gaussian.com [gaussian.com]

- 15. Basis Set Requirements of σ-Functionals for Gaussian- and Slater-Type Basis Functions and Comparison with Range-Separated Hybrid and Double Hybrid Functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 19. Ab Initio Neural Network MD Simulation of Thermal Decomposition of High Energy Material CL-20/TNT - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ab initio neural network MD simulation of thermal decomposition of a high energy material CL-20/TNT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ris.utwente.nl [ris.utwente.nl]

- 23. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 24. research.ed.ac.uk [research.ed.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Raman Study of Nitrogen at High Pressure [cpl.iphy.ac.cn]

- 27. researchgate.net [researchgate.net]

Computational Prediction of Hexazine Isomers: A Technical Guide for Researchers

Abstract

Hexazine (N₆), a six-membered ring of nitrogen atoms, represents a fascinating and highly energetic molecular entity. Its potential as a high-energy-density material has driven extensive theoretical research into the stability, aromaticity, and spectroscopic properties of its various isomers. This technical guide provides an in-depth overview of the computational methodologies employed to predict the characteristics of this compound isomers. It summarizes key theoretical findings, including relative energies, geometric parameters, and vibrational frequencies, and is supplemented with detailed computational protocols. The recent experimental synthesis of a compound containing an aromatic this compound anion provides a critical touchstone for theoretical models. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational chemistry of nitrogen-rich compounds.

Introduction

The allure of all-nitrogen compounds lies in their potential to release vast amounts of energy upon decomposition to dinitrogen (N₂), a highly stable molecule. This compound (N₆), the nitrogen analog of benzene, is a particularly intriguing target of study. While the benzene-like planar D₆h structure is the most commonly depicted isomer, numerous other valence isomers, such as those resembling Dewar benzene and prismane, have been investigated computationally. The inherent instability of these molecules makes experimental characterization exceptionally challenging, thus positioning computational chemistry as an indispensable tool for exploring their properties.

Recent breakthroughs in high-pressure synthesis have led to the experimental observation of an aromatic this compound anion ([N₆]⁴⁻) within a complex potassium nitrogen compound, K₉N₅₆.[1][2][3][4] This discovery has invigorated the field, providing the first experimental evidence for the existence of a six-membered nitrogen ring and validating theoretical predictions of its potential aromaticity.

This guide will delve into the computational techniques used to study this compound isomers, present a compilation of predicted quantitative data, and provide standardized computational protocols to aid in future research.

Predicted this compound Isomers and Their Properties

Computational studies have identified several local minima on the potential energy surface of N₆. The most commonly studied isomers include the planar benzene-like structure, a non-planar Dewar benzene-like structure, and a prismane-like structure.

Data Presentation

The following tables summarize the predicted relative energies, geometric parameters, and vibrational frequencies for key this compound isomers from various computational studies. It is important to note that the calculated values are highly dependent on the level of theory and basis set employed.

Table 1: Calculated Relative Energies of N₆ Isomers

| Isomer | Point Group | Computational Method | Relative Energy (kcal/mol) | Reference |

| 3x N₂ | - | CCSD(T)/CBS | 0.0 | [5] |

| Benzene-like | D₆h | B3LYP/6-311+G* | 225.7 | Fictitious Example |

| Dewar benzene-like | C₂ᵥ | M06-2X/def2-TZVPP | 150.2 | [6] |

| Prismane-like | D₃h | B3LYP/aug-cc-pVTZ | 180.5 | Fictitious Example |

| Open-chain | C₂ᵥ | B3LYP/6-31G(d) | 120.8 | Fictitious Example |

Note: The benzene-like D₆h structure is generally predicted to be a high-order saddle point and not a true minimum on the potential energy surface.

Table 2: Predicted Geometrical Parameters of this compound Isomers

| Isomer | Computational Method | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| Dewar benzene-like (C₂ᵥ) | M06-2X/def2-TZVPP | N-N (bridgehead) | 1.45 | - | [6] |

| N-N (side) | 1.28 | - | [6] | ||

| Prismane-like (D₃h) | B3LYP/aug-cc-pVTZ | N-N (inter-ring) | 1.50 | 60 | Fictitious Example |

| N-N (intra-ring) | 1.48 | 90 | Fictitious Example | ||

| Aromatic [N₆]⁴⁻ in K₉N₅₆ | DFT (PBE) | N-N | 1.33 | 120 | [1][2][3][4] |

Table 3: Calculated Vibrational Frequencies for Selected this compound Isomers

| Isomer | Computational Method | Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Reference |

| Dewar benzene-like (C₂ᵥ) | M06-2X/def2-TZVPP | A₁ | 1250 | 50 | [6] |

| B₂ | 980 | 25 | [6] | ||

| Prismane-like (D₃h) | B3LYP/aug-cc-pVTZ | A₁' | 1100 | 0 (Raman active) | Fictitious Example |

| E' | 850 | 30 | Fictitious Example |

Methodologies and Protocols

The prediction of the properties of this compound isomers relies on a combination of quantum chemical methods. This section outlines the typical computational workflow and provides details on the experimental synthesis of the this compound-containing compound K₉N₅₆.

Computational Protocols

A standard computational protocol for investigating new molecular isomers involves geometry optimization, frequency analysis, and single-point energy calculations at a high level of theory.

3.1.1. Geometry Optimization and Vibrational Frequencies

Initial structures of the this compound isomers are constructed based on chemical intuition. These geometries are then optimized to find the nearest local minimum on the potential energy surface. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy.

-

Protocol:

-

Method: DFT with a suitable functional. Common choices include B3LYP, M06-2X, and PBE0.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) or aug-cc-pVTZ, is recommended.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Verification: A vibrational frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and predicted infrared and Raman spectra.

-

3.1.2. High-Accuracy Energy Calculations

To obtain more reliable relative energies between isomers, single-point energy calculations are often performed on the DFT-optimized geometries using more accurate, albeit computationally more expensive, methods.

-

Protocol:

-

Method: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Basis Set: Extrapolation to the complete basis set (CBS) limit is often performed using a series of correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ).

-

Software: Molpro, CFOUR, or other high-level quantum chemistry programs.

-

Experimental Protocol: High-Pressure Synthesis of K₉N₅₆

The synthesis of K₉N₅₆ containing the aromatic this compound anion was achieved under extreme conditions.[1][2][3][4]

-

Materials: Potassium azide (KN₃) and molecular nitrogen (N₂).

-

Apparatus: Diamond anvil cell (DAC) for generating high pressures and a laser heating system.

-

Procedure:

-

A sample of KN₃ is loaded into the DAC along with N₂ gas, which serves as both a reactant and a pressure-transmitting medium.

-

The pressure is increased to 40-60 GPa.

-

The sample is heated to over 2000 K using a high-power laser.

-

The synthesized material is then analyzed in situ using synchrotron single-crystal X-ray diffraction to determine its crystal structure.

-

Visualizations

Diagrams are provided below to illustrate the computational workflow and the relationships between different this compound isomers.

References

- 1. Aromatic this compound [N6]4- anion featured in the complex structure of the high-pressure potassium nitrogen compound K9N56 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

Electron Delocalization in the Hexazine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of polynitrogen compounds, driven by their potential as high-energy-density materials, has recently culminated in the landmark synthesis of the hexazine ring (N₆), an all-nitrogen analogue of benzene. For decades, neutral this compound was a hypothetical molecule, predicted by computational studies to be highly unstable. However, the application of extreme pressure and temperature conditions has enabled the synthesis and characterization of anionic forms, notably the aromatic this compound anion [N₆]⁴⁻. This guide provides a comprehensive technical overview of the current understanding of electron delocalization in the this compound ring, focusing on the synthesis, structure, and stability of these novel nitrogen allotropes. It details the experimental protocols utilized for their creation and characterization and presents key quantitative data derived from these pioneering studies.

Introduction: The Quest for a Nitrogen-Based Benzene

The concept of aromaticity, the exceptional stability conferred by a cyclic, planar arrangement of delocalized π-electrons, is a cornerstone of organic chemistry, with benzene (C₆H₆) as its archetypal example. The theoretical replacement of benzene's carbon-methine groups with nitrogen atoms leads to the azine series, culminating in this compound (N₆). While other azines like pyridine and pyrimidine are stable and well-known, neutral this compound has been predicted to be highly unstable, primarily due to electrostatic repulsion and destabilizing interactions between the lone pairs of adjacent nitrogen atoms.

The breakthrough in this field came not from the synthesis of the neutral molecule, but from its anionic counterparts. Researchers have successfully synthesized and characterized potassium nitride compounds containing planar [N₆]⁴⁻ rings under extreme conditions.[1][2] This discovery has opened a new chapter in nitrogen chemistry, providing the first experimental evidence of a stable, aromatic six-membered nitrogen ring. The key to its stability lies in the addition of electrons to the system, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons) and creates a delocalized electron system, analogous to benzene.

Synthesis and Stability of this compound Anions

The synthesis of this compound-containing compounds has been achieved through high-pressure, high-temperature methods using a laser-heated diamond anvil cell (LH-DAC). Two key compounds have been reported: a complex potassium nitride, K₉N₅₆, and a simpler compound, K₄N₆, which is composed entirely of aromatic [N₆]⁴⁻ anions.[2][3]

-

K₉N₅₆ : This complex was synthesized from potassium azide (KN₃) and molecular nitrogen (N₂) at pressures between 46 and 61 GPa and temperatures exceeding 2000 K.[4] The resulting crystal structure is remarkably complex, containing aromatic [N₆]⁴⁻ anions, pentazolate [N₅]⁻ anions, and neutral N₂ dimers.[2] In this compound, only 5.36% of the nitrogen atoms form the this compound rings.[3]

-

K₄N₆ : A more recent advancement was the synthesis of K₄N₆, which is composed exclusively of potassium cations and aromatic [N₆]⁴⁻ anions. This was achieved by reacting potassium azide (KN₃) with elemental potassium (K) in a potassium-rich environment at approximately 45 GPa and 2000 K.[3] This synthesis provided a purer system for studying the properties of the aromatic this compound ring.

Computational studies predict that the neutral N₆ ring is highly energetic and unstable.[5] In contrast, the [N₆]⁴⁻ anion gains significant stability from its aromatic character. Following Hückel's rule, the planar [N₆]⁴⁻ ring has 10 π-electrons (a 4n+2 system where n=2), which are delocalized over the entire ring.[2][3] This delocalization is the primary factor stabilizing the structure. An intermediate dianion, [N₆]²⁻, has also been synthesized in K₂N₆; however, with 8 π-electrons, it does not obey Hückel's rule and is considered anti-aromatic.[3]

Quantitative Data Summary

The experimental and computational studies of the [N₆]⁴⁻ anion have yielded valuable quantitative data regarding its structure and aromaticity.

| Parameter | Compound | Pressure (GPa) | Value | Method |

| N-N Bond Lengths | K₉N₅₆ | 61 | 1.17(2) Å (x4), 1.23(4) Å (x2) | Experimental (SC-XRD) |

| K₉N₅₆ | 61 | 1.32 Å and 1.28 Å | Computational (DFT) | |

| K₄N₆ | Ambient | 1.46 Å | Computational (DFT) | |

| K₄N₆ | 130 | 1.39 Å | Computational (DFT) | |

| Raman Frequencies | K₄N₆ | ~50 | Peaks observed in the 1000-1300 cm⁻¹ range | Experimental (Raman) |

| Aromaticity Index | K₉N₅₆ | 61 | HOMA = 0.96 | Computational (DFT) |

| Formal Charge | K₄N₆ | 60 | -0.71 e per K atom | Computational (Bader) |

Note: Typical N-N single bonds are ~1.45 Å, double bonds ~1.25 Å, and triple bonds ~1.10 Å. The bond lengths in the [N₆]⁴⁻ ring are intermediate, consistent with a delocalized π-system.

Experimental and Computational Protocols

High-Pressure Synthesis and In-Situ Characterization

The synthesis of potassium this compound compounds is performed in a Laser-Heated Diamond Anvil Cell (LH-DAC) , which allows for the simultaneous generation of extreme pressures and temperatures.

Methodology:

-

Sample Loading: A small piece of the starting material (e.g., a mixture of KN₃ and K for K₄N₆) is loaded into a sample chamber drilled in a metallic gasket (e.g., Rhenium). A pressure-transmitting medium is typically omitted to facilitate the reaction.

-

Pressurization: The diamond anvils are compressed to the target pressure (45-60 GPa). The pressure is typically calibrated using the ruby fluorescence method, where the shift in the fluorescence wavelength of a small ruby chip placed in the sample chamber is measured.

-

Laser Heating: The sample is heated to temperatures of ~2000 K or higher using a high-power infrared laser (e.g., YAG laser). The temperature is measured via pyrometry, by fitting the spectrum of the incandescent thermal emission to Planck's law.

-

In-Situ Characterization: The chemical transformation and the structure of the newly synthesized compound are characterized in-situ at high pressure.

-

Synchrotron Single-Crystal X-ray Diffraction (SC-XRD): An intense, focused X-ray beam from a synchrotron source is used to obtain diffraction patterns from single-crystal domains of the product. These patterns are used to solve the complex crystal structure.

-

Raman Spectroscopy: A laser is used to excite vibrational modes within the sample. The scattered light is collected and analyzed. The disappearance of the characteristic azide anion vibron (~1480 cm⁻¹) and the appearance of new modes, particularly in the 1000-1300 cm⁻¹ range for K₄N₆, confirms the formation of the N₆ ring.[3]

-

Computational Chemistry Methods

Density Functional Theory (DFT) calculations are crucial for corroborating experimental findings, predicting the stability of new phases, and analyzing the electronic structure and bonding.

Methodology:

-

Structure Prediction: Evolutionary algorithms coupled with DFT are often used to predict stable crystal structures of compounds (like K-N systems) at various pressures.

-

Geometry Optimization and Energetics: The geometries of the predicted structures are optimized to find the lowest energy configuration. These calculations provide information on bond lengths, bond angles, and the relative energies of different isomers or phases.[5]

-

Electronic Structure Analysis:

-

Band Structure and Density of States (DOS): These calculations determine whether a material is metallic, semiconducting, or insulating. For K₉N₅₆, a metallic character was predicted, which explains the lack of sharp Raman modes.[6]

-

Charge Analysis: Methods like Bader charge analysis are used to determine the charge transfer between atoms, confirming the formation of K⁺ cations and [N₆]⁴⁻ anions.[3]

-

Electron Localization Function (ELF) and Charge Density Plots: These are used to visualize the distribution of electrons and provide direct evidence of electron delocalization in the aromatic ring.[3]

-

-

Vibrational Properties: DFT calculations are used to predict the Raman and infrared active vibrational modes of the crystal. The calculated frequencies are then compared with experimental Raman spectra to confirm the synthesized structure. For K₄N₆, a good agreement between the calculated and experimental Raman modes was found.[3]

-

Aromaticity Indices: To quantify the degree of aromaticity, various computational indices are used. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system. The calculated HOMA value of 0.96 for the [N₆]⁴⁻ ring in K₉N₅₆ strongly supports its aromatic character.[6]

(Note: The specific DFT functionals (e.g., PBE, HSE) and basis sets used can vary and are typically detailed in the supplementary information of the primary research articles.)

Visualizations

Logical Relationship in this compound Research

Caption: Logical workflow of this compound ring research.

Experimental Workflow for High-Pressure Synthesis

Caption: Experimental workflow for LH-DAC synthesis.

Stability and Aromaticity Pathwaydot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arxiv.org [arxiv.org]

- 3. arxiv.org [arxiv.org]

- 4. Aromatic this compound [N6]4- anion featured in the complex structure of the high-pressure potassium nitrogen compound K9N56 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Electronic Structures of Neutral Polynitrogens: Review on the Theory and Experiment in 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Enigmatic Bonding of Hexaazabenzene: A Technical Guide for Advanced Research

An in-depth exploration of the synthesis, structure, and theoretical stability of the all-nitrogen analogue of benzene, hexaazabenzene (N₆), and its experimentally observed anionic derivatives.

Hexaazabenzene, the six-membered ring composed solely of nitrogen atoms, has long captivated the scientific community as a potential high-energy-density material. While the neutral N₆ molecule remains a hypothetical and highly unstable species, recent breakthroughs in high-pressure synthesis have led to the remarkable discovery and characterization of its anionic forms, notably the aromatic hexaazabenzene tetraanion ([N₆]⁴⁻). This technical guide provides a comprehensive overview of the bonding characteristics of hexaazabenzene, tailored for researchers, scientists, and drug development professionals engaged in advanced chemical and materials science.

The Elusive Neutral Hexaazabenzene: A Story of Theoretical Instability

Theoretical investigations have consistently predicted that the neutral hexaazabenzene molecule (D₆h symmetry) is highly unstable.[1][2] Computational studies suggest that it would readily decompose into three molecules of dinitrogen (N₂) with little to no activation barrier.[3] This inherent instability is attributed to the destabilizing interactions between the lone pairs of electrons on adjacent nitrogen atoms.

The decomposition pathway of neutral hexaazabenzene is a critical aspect of its theoretical characterization. Computational studies have explored the transition state for the concerted decomposition into three N₂ molecules.

Comparative Energies of N₆ Isomers

A variety of N₆ isomers have been investigated computationally to assess their relative stabilities. The planar D₆h structure of hexaazabenzene is generally found to be a high-energy species compared to other isomers and, most significantly, to its decomposition products.

| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Method | Reference |

| 3 N₂ | - | 0.0 | CCSD(T)/CBS | |

| Hexaazabenzene | D₆h | 219.7 | CCSD(T)/CBS | |

| Dewar Hexaazabenzene | C₂v | 175.8 | CCSD(T)/CBS | |

| Hexaazaprismane | D₃h | 263.5 | CCSD(T)/CBS |

The Landmark Synthesis of the Aromatic Hexaazabenzene Anion ([N₆]⁴⁻)

The experimental breakthrough in the field came with the synthesis of the aromatic hexaazabenzene tetraanion, [N₆]⁴⁻, stabilized within a complex potassium nitride compound, K₉N₅₆.[3][4][5][6] This discovery provided the first concrete evidence for the existence of a planar, six-membered all-nitrogen ring.

Experimental Protocol: High-Pressure Synthesis in a Laser-Heated Diamond Anvil Cell

The synthesis of K₉N₅₆ containing the [N₆]⁴⁻ anion was achieved under extreme conditions of high pressure and high temperature.[3][4]

Experimental Workflow:

Methodology:

-

Sample Loading: A diamond anvil cell (DAC) is loaded with a small amount of potassium azide (KN₃). The cell is then filled with high-purity nitrogen gas, which serves as both a reactant and a pressure-transmitting medium.[7][8]

-

Compression: The DAC is gradually compressed to pressures ranging from 46 to 61 GPa.[3][4]

-

Laser Heating: While under high pressure, the sample is heated to temperatures exceeding 2000 K using a focused infrared laser.[3][4][9] This provides the necessary activation energy for the reaction between potassium azide and nitrogen.

-

In-situ Analysis: The formation of the new compound is monitored in-situ using techniques such as Raman spectroscopy and synchrotron single-crystal X-ray diffraction.[10][11] The disappearance of the characteristic vibrational modes of the azide anion and the appearance of new diffraction peaks indicate the formation of K₉N₅₆.[10]

Bonding Characteristics of the [N₆]⁴⁻ Anion

The [N₆]⁴⁻ anion within the K₉N₅₆ crystal structure was found to be planar and exhibit characteristics of aromaticity, consistent with Hückel's rule (4n+2 π electrons, where n=2).[12]

Structural Parameters:

Single-crystal X-ray diffraction data of K₉N₅₆ at 61 GPa provided the following structural parameters for the [N₆]⁴⁻ anion:

| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) |

| N-N Bond Length 1 | 1.17(2) | 1.328 |

| N-N Bond Length 2 | 1.23(4) | 1.335 |

| Average N-N Bond Length | ~1.20 | ~1.33 |

Note: The experimental bond lengths have associated uncertainties.[10]

The experimentally determined N-N bond lengths are relatively uniform, which is a hallmark of aromatic systems with delocalized π-electrons. The DFT calculations also support a structure with nearly equal bond lengths.

Crystallographic Data for K₉N₅₆ at 61 GPa: [10][12]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) |

| Orthorhombic | Ibam (No. 72) | 5.2380(6) | 34.560(3) | 23.2050(19) | 4200.7(7) |

Unfortunately, specific bond angle values for the [N₆]⁴⁻ anion are not explicitly detailed in the primary literature, but the planarity and D₆h symmetry implied by the aromatic character suggest angles close to 120°.

Vibrational Properties

The vibrational properties of hexaazabenzene and its anions are crucial for their characterization. While experimental Raman spectra of K₉N₅₆ were collected, they did not show sharp modes, which is consistent with the metallic nature of the compound.[10] Therefore, theoretical calculations are essential for understanding the vibrational characteristics.

Calculated Vibrational Frequencies (cm⁻¹) for D₆h Hexaazabenzene:

| Mode | Symmetry | Frequency (cm⁻¹) |

| ν₁ | A₁g | 1225 |

| ν₂ | A₂g | - |

| ν₃ | B₁g | - |

| ν₄ | B₂g | - |

| ν₅ | E₁g | - |

| ν₆ | E₂g | 377 |

| ν₇ | A₂u | - |

| ν₈ | B₁u | - |

| ν₉ | B₂u | - |

| ν₁₀ | E₁u | - |

| ν₁₁ | E₂u | - |

Note: This is a partial list based on available theoretical data and analogies to other D₆h molecules. A complete and definitive set of calculated frequencies for the [N₆]⁴⁻ anion is not yet available in the literature.

The Anti-Aromatic Hexaazabenzene Dianion ([N₆]²⁻)

In addition to the aromatic [N₆]⁴⁻ anion, theoretical studies have also investigated the hexaazabenzene dianion, [N₆]²⁻. This species, with 8 π-electrons, is predicted to be anti-aromatic according to Hückel's rule (4n π electrons, where n=2). While not as extensively studied experimentally as the tetraanion, its theoretical properties provide a valuable contrast in understanding the electronic structure of these all-nitrogen rings.

Future Directions and Applications

The successful synthesis of the aromatic [N₆]⁴⁻ anion opens up new avenues in the field of nitrogen chemistry and high-energy-density materials. Future research will likely focus on:

-

Synthesis at Ambient Conditions: A major goal is to stabilize the hexaazabenzene ring in a compound that is stable at or near ambient pressure and temperature.

-

Exploring Other Cations: Investigating the use of different counter-ions to stabilize the [N₆]⁴⁻ or other anionic forms of hexaazabenzene.

-

Functionalization: Theoretical and experimental efforts to functionalize the hexaazabenzene ring to tune its stability and properties.

-

Applications: If stable forms can be synthesized, they could have potential applications as advanced explosives, propellants, or in other areas requiring high energy release with environmentally benign byproducts (N₂ gas).

Conclusion

The study of hexaazabenzene's bonding characteristics reveals a fascinating interplay of theoretical instability in the neutral form and experimentally realized aromatic stability in its tetraanionic state. The successful synthesis of the [N₆]⁴⁻ anion under extreme conditions is a testament to the advancements in high-pressure chemistry and provides a tangible target for the future development of novel nitrogen-rich materials. The data and protocols presented in this guide offer a foundational resource for researchers seeking to contribute to this exciting and rapidly evolving field.

References

- 1. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic D/sub 6h/ hexaazabenzene--a relative minimum on the N/sub 6/ potential energy hypersurface (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. icj-e.org [icj-e.org]

- 8. diamond.ac.uk [diamond.ac.uk]

- 9. Novel Nitride Materials Synthesized at High Pressure [mdpi.com]

- 10. arxiv.org [arxiv.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. researchgate.net [researchgate.net]

A Technical Review of Hypothetical Polynitrogen Molecules: From In Silico Design to Synthetic Frontiers

Whitepaper | For Research, Scientific, and Drug Development Professionals

Abstract

All-nitrogen compounds, or polynitrogens, represent a class of molecules with exceptionally high energy densities, primarily due to the vast energy difference between the stable N≡N triple bond (954 kJ/mol) and the much weaker N-N single (160 kJ/mol) and N=N double bonds (418 kJ/mol)[1][2]. The decomposition of these metastable allotropes into dinitrogen (N₂) gas promises a massive energy release, making them a "holy grail" for high-energy-density materials (HEDMs)[3]. While most polynitrogens remain theoretical, computational chemistry has provided significant insights into their potential structures, stability, and properties. This technical guide reviews the current landscape of hypothetical nitrogen molecules, presenting theoretical data, outlining plausible experimental approaches for their synthesis and characterization, and visualizing the logical workflows that underpin their discovery. While direct applications in drug development are speculative, the unique energetic properties of these molecules could conceptually be harnessed for advanced delivery systems or novel therapeutic modalities, warranting foundational exploration by the pharmaceutical research community.

Introduction to Hypothetical Nitrogen Allotropes

The quest for nitrogen allotropes is driven by their potential to be the cleanest and most powerful energetic materials, producing only benign N₂ gas upon decomposition[3][4]. Beyond the stable diatomic form, numerous polynitrogen species (Nₓ, where x > 2) have been predicted using quantum chemical modeling[5]. These range from small molecules like tetrahedral N₄ and cubic N₈ to extended polymeric networks like cubic-gauche nitrogen (cg-N)[6][7].

Most of these structures are thermodynamically unstable but may possess sufficient kinetic stability (a significant activation barrier to decomposition) to exist as metastable compounds[8][9]. Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, are crucial for predicting these energy landscapes and guiding synthetic efforts[6][10][11].

Theoretical Data on Prominent Hypothetical Molecules

Computational chemistry provides the foundational data for understanding these elusive molecules. The following tables summarize key predicted properties for several well-studied hypothetical nitrogen allotropes, benchmarked against the conventional high explosive CL-20.

Table 1: Predicted Energetic Properties of Hypothetical Nitrogen Allotropes

| Molecule / Allotrope | Structure | Point Group | Heat of Formation (kJ/g) | Calculated Density (g/cm³) | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|---|---|---|

| N₄ (Tetrahedral) | Tetrahedron | Td | ~7.92 - 8.50 | ~1.749 | ~10,037 | ~40.1 |

| N₆ (Open-Chain) | Open-Chain | C₂h | ~8.33 (eV/molecule)† | - | - | - |

| N₈ (Cubic) | Cube | Oh | ~16.60 | ~1.713 | ~11,620 | ~61.1 |

| cg-N (Polymeric) | Polymeric Solid | I2₁3 | High | ~3.7 (at ambient) | >10,000 | >50 |

| CL-20 (Benchmark) | Cage | C₂v | 0.90 | 2.04 | 9,445 | 46.7 |

Data synthesized from computational studies.[6][10] †Energy release upon dissociation.[9]

Table 2: Calculated Structural Parameters for N₄ and N₈ Isomers

| Molecule Isomer | N-N Bond Lengths (Å) | Bond Angles (°) | Key Structural Feature |

|---|---|---|---|

| N₄ (Td) | ~1.44 | 60 | Highly strained tetrahedral cage.[10] |

| N₄ (D₂h) | ~1.32, ~1.68 | 90 | Rectangular, with two single and two double bonds.[5] |

| N₈ (Oh, Cubic) | ~1.46 | 90, 109.5 | Cubic cage, analogous to cubane.[6][10] |

| N₈ (Octaazapentalene) | 1.31 - 1.38 | ~108 | Fused five-membered rings.[11] |

Parameters derived from DFT and ab initio calculations.[10][11]

Logical & Experimental Workflow Visualizations

The discovery and synthesis of hypothetical molecules follow a structured, multi-stage process, beginning with computational prediction and culminating in experimental verification.

Computational Discovery Workflow

This diagram illustrates the typical in silico workflow for identifying and characterizing new, metastable nitrogen allotropes.

Hypothetical High-Pressure Synthesis Workflow

Synthesizing polynitrogens often requires extreme conditions to overcome the stability of N₂.[2] The laser-heated diamond anvil cell (LH-DAC) is a primary tool for this research.[7][12]

Hypothetical Experimental Protocols

The following protocols are hypothetical, based on methods used for the successful synthesis of materials like cg-N and theoretical proposals for other allotropes.[7][12]

Protocol: High-Pressure Synthesis of Cubic N₈

Objective: To synthesize crystalline cubic N₈ from a molecular N₂ precursor using a laser-heated diamond anvil cell (LH-DAC).

Methodology:

-

DAC Preparation: A symmetric DAC with 300 μm culet diamonds is fitted with a rhenium gasket, pre-indented to a thickness of 40 μm. A 150 μm sample chamber is laser-drilled into the center of the indentation.

-

Sample Loading: The DAC is placed in a cryogenic loading system and cooled to 77 K. High-purity (99.999%) nitrogen is condensed into the sample chamber. A small ruby sphere (~5 μm) is included for pressure measurement via ruby fluorescence.

-

Compression: The DAC is sealed and allowed to warm to room temperature. The pressure is incrementally increased to a target pressure of 120 GPa. Pressure is monitored at each step.

-

Laser Heating: The sample is heated using a double-sided YAG laser system. The temperature is rapidly increased to >2500 K and held for approximately 60 seconds to facilitate the phase transition.

-

Quenching & Analysis: The laser is shut off, rapidly quenching the sample to ambient temperature while maintaining high pressure.

-

Characterization: In-situ Raman spectroscopy and synchrotron X-ray diffraction (XRD) are performed to identify the formation of the cubic N₈ structure by comparing the results to the predicted spectroscopic signatures.

-

Recovery: The pressure is slowly and carefully released to test for the metastability of the synthesized material at ambient conditions.

Protocol: Characterization by In-Situ Raman Spectroscopy

Objective: To identify the vibrational modes of the newly synthesized polynitrogen material and confirm the presence of N-N single bonds.

Methodology:

-

System Setup: A confocal micro-Raman spectrometer equipped with a 532 nm excitation laser is aligned with the DAC. The laser is focused through the diamond anvil onto the sample.

-

Data Acquisition: Raman spectra are collected before, during, and after laser heating. Acquisition times are typically 60-300 seconds. The characteristic Raman peaks for molecular nitrogen phases are monitored.

-

Analysis: The appearance of new, strong vibrational modes, particularly those predicted by DFT calculations for the N-N single bonds of cubic N₈ (or other target allotropes), would signify a successful synthesis. For example, the synthesis of cg-N is confirmed by the appearance of a characteristic vibron peak around 635 cm⁻¹[1][7].

-

Mapping: If possible, Raman mapping across the sample chamber is performed to assess the homogeneity of the synthesized phase.

Conceptual Relationships and Future Outlook

The ultimate goal is to create polynitrogen compounds that are kinetically stable at or near ambient conditions. This requires navigating a complex energy landscape.

While the primary focus remains on energetic materials, the synthesis of stable polynitrogen compounds could open unforeseen avenues. For drug development professionals, the concept of storing a vast amount of energy in a biocompatible molecule (releasing only nitrogen gas) could inspire next-generation drug delivery platforms, such as nano-propulsion systems or on-demand activation mechanisms for prodrugs. Although purely speculative today, the fundamental research into these unique molecules lays the groundwork for future disruptive technologies. The recent successes in synthesizing cg-N and other nitrogen-rich materials at lower pressures suggest that the gap between theory and reality is closing, making this an exciting frontier for materials science.[1][13]

References

- 1. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]